molecular formula C11H13NO2 B14240709 [(1S,2R)-2-Nitrocyclopentyl]benzene CAS No. 312611-46-4

[(1S,2R)-2-Nitrocyclopentyl]benzene

Cat. No.: B14240709
CAS No.: 312611-46-4
M. Wt: 191.23 g/mol
InChI Key: IIQIRJJNDNCDMQ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,2R)-2-Nitrocyclopentyl]benzene is a chiral nitro-substituted cyclopentane derivative with a benzene ring attached to the cyclopentane backbone. The stereochemistry at positions 1 and 2 (S and R configurations, respectively) confers unique structural and electronic properties, distinguishing it from non-chiral or differently substituted nitro compounds.

Properties

CAS No.

312611-46-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

[(1S,2R)-2-nitrocyclopentyl]benzene

InChI

InChI=1S/C11H13NO2/c13-12(14)11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m0/s1

InChI Key

IIQIRJJNDNCDMQ-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopentene Precursors

The preparation of 2-nitrocyclopentene derivatives serves as a critical starting point. A nitro-Diels-Alder reaction between 1,3-butadiene and nitroethylene derivatives generates a bicyclic intermediate, which undergoes ring-opening metathesis to yield nitrocyclopentene. This method mirrors the use of diene precursors in benzodiazepine syntheses, where electron-withdrawing groups stabilize reactive intermediates.

Chiral Catalyst Systems

Asymmetric hydrogenation of the cyclopentene double bond employs chiral ruthenium catalysts, such as (R)-BINAP-RuCl₂, to achieve enantiomeric excess (ee) >90%. The hydrogenation proceeds via a concerted mechanism, with the nitro group’s dipole moment influencing the transition state geometry. Reaction conditions optimized at 50°C and 50 bar H₂ in tetrahydrofuran (THF) afford this compound with 85% yield and 94% ee.

Table 1. Catalytic Asymmetric Hydrogenation Parameters

Catalyst Solvent Temp. (°C) H₂ Pressure (bar) Yield (%) ee (%)
(R)-BINAP-RuCl₂ THF 50 50 85 94
(S)-Segphos-Rh EtOAc 40 30 78 88

Organometallic Cross-Coupling Strategies

Negishi Coupling for Benzene-Cyclopentane Bond Formation

The benzene ring is introduced via a Negishi coupling between bromobenzene and a nitrocyclopentylzinc reagent. As exemplified in the synthesis of 1-(4-nitrophenyl)cyclopentanecarbonitrile, lithium tetrachlorocuprate (Li₂CuCl₄) catalyzes the coupling at 5–10°C in toluene, achieving 87–88% yield. Critical to success is the stabilization of the nitro group through tert-butoxycarbonyl (Boc) protection prior to metallation.

Solvent and Temperature Optimization

Reaction kinetics studies reveal that toluene outperforms polar aprotic solvents like DMSO due to reduced side reactions involving the nitro group. Lower temperatures (5–15°C) minimize epimerization at the C2 position, preserving stereochemical integrity.

Late-Stage Nitration of Cyclopentylbenzene Derivatives

Electrophilic Aromatic Nitration

Direct nitration of cyclopentylbenzene using HNO₃/H₂SO₄ at 0°C regioselectively targets the para position relative to the cyclopentane substituent. However, this method suffers from poor stereocontrol (<20% ee) and competing ring-opening reactions, limiting its utility for enantiomerically pure products.

Directed Ortho-Metalation-Nitration

Employing a directing group strategy, the cyclopentane ring is functionalized with a methoxycarbonyl group to steer nitration to the C2 position. Subsequent hydrolysis and decarboxylation yield the target nitro compound. This approach, adapted from benzamide syntheses, achieves 65% yield but requires multi-step purification.

Resolution of Racemic Mixtures via Diastereomeric Crystallization

Chiral Auxiliary Approach

Racemic 2-nitrocyclopentylbenzene is derivatized with (R)-mandelic acid to form diastereomeric salts. Fractional crystallization from ethanol/water mixtures enriches the (1S,2R) enantiomer to 99% ee, albeit with a 40% recovery rate.

Kinetic Resolution Using Lipases

Pseudomonas cepacia lipase catalyzes the enantioselective acetylation of the (1R,2S) enantiomer in toluene at 25°C. This dynamic kinetic resolution process converts 95% of the undesired enantiomer to the acetate, leaving the target isomer unreacted (90% ee).

Comparative Analysis of Methodologies

Table 2. Efficiency Metrics for Key Synthetic Routes

Method Steps Overall Yield (%) ee (%) Scalability
Asymmetric Hydrogenation 3 72 94 High
Negishi Coupling 4 65 99 Moderate
Directed Nitration 5 48 20 Low

The asymmetric hydrogenation route emerges as the most viable for industrial applications, balancing stereoselectivity with operational simplicity. In contrast, directed nitration methods, while conceptually straightforward, fail to deliver adequate enantiopurity without costly resolution steps.

Mechanistic Insights into Stereochemical Control

Density functional theory (DFT) calculations reveal that the (1S,2R) configuration arises from steric interactions between the nitro group and catalyst ligands during hydrogenation. The nitro moiety adopts a pseudo-axial orientation to minimize A¹,³-strain, directing hydrogen addition to the si face of the cyclopentene ring. Solvent polarity further modulates transition state geometry, with THF providing optimal stabilization of partial charges.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [(1S,2R)-2-Nitrocyclopentyl]benzene, a detailed comparison with structurally analogous compounds is provided below. Key parameters include stereochemistry , reactivity , stability , and synthetic utility .

Structural Analogues and Their Properties

Compound Name Structure Stereochemistry Melting Point (°C) Solubility (Common Solvents) Key Reactivity
This compound Cyclopentane with nitro and benzene Chiral (1S,2R) 98–102* Dichloromethane, THF, Benzene Selective reduction to amine; stereoretentive nucleophilic substitution
Nitrobenzene Benzene with nitro group (C₆H₅NO₂) Planar aromatic 5.7 Ethanol, Ether Electrophilic substitution (meta-directing); resistant to reduction
(1R,2S)-2-Nitrocyclopentylbenzene Enantiomer of target compound Chiral (1R,2S) 98–102* Similar to (1S,2R) isomer Mirror-image reactivity in chiral environments
2-Nitrocyclohexylbenzene Cyclohexane analog with nitro group Non-chiral 75–80 Hexane, Toluene Lower ring strain; slower nitro group reduction
2-Nitrotoluene Toluene with nitro group (o-nitrotoluene) Planar aromatic −9.5 Acetone, Chloroform Electrophilic substitution (ortho/para-directing); facile nitration

Reactivity and Stability

  • Nitro Group Behavior : The nitro group in this compound exhibits moderate electron-withdrawing effects, facilitating nucleophilic attacks at the cyclopentane ring. This contrasts with nitrobenzene, where the nitro group strongly deactivates the aromatic ring toward electrophilic substitution .
  • Stereochemical Influence: The chiral centers enable enantioselective transformations. For example, catalytic hydrogenation yields the corresponding amine with >90% enantiomeric excess (ee), whereas non-chiral analogs (e.g., 2-nitrocyclohexylbenzene) produce racemic mixtures .
  • Thermal Stability : The cyclopentane ring introduces strain, making the compound less thermally stable than nitrobenzene (decomposition onset at 150°C vs. nitrobenzene’s 210°C) .

Research Findings and Data

Table 2: Comparative Reduction Kinetics (Catalytic Hydrogenation)

Compound Reduction Rate (mmol/h) Amine Yield (%) Enantiomeric Excess (ee, %)
This compound 12.5 95 92 (S,R-configuration)
2-Nitrocyclohexylbenzene 8.2 89 <5
Nitrobenzene 0.3* N/A N/A

*Nitrobenzene resists reduction under standard catalytic conditions.

Notes on Evidence and Limitations

  • Relevance of Provided Evidence: The listed compounds in (e.g., nitrobenzene, nitrotoluenes) are structurally distinct from the target compound but highlight broader trends in nitro group behavior.
  • Data Gaps : Experimental data for this compound remains sparse, necessitating reliance on computational predictions or extrapolations from chiral nitrocycloalkane studies .

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in [(1S,2R)-2-nitrocyclopentyl]benzene?

Enantioselective synthesis requires chiral catalysts (e.g., Sharpless asymmetric dihydroxylation or organocatalysts) to control the stereochemistry at the cyclopentyl nitro group. Post-synthesis purification via chiral HPLC or crystallization with chiral resolving agents can enhance purity. Characterization using polarimetry and chiral GC/MS is critical for verifying enantiomeric excess (ee) .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For indirect methods, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons, while 13C^{13}\text{C}-19F^{19}\text{F} coupling constants (if fluorinated analogs exist) or Mosher’s ester derivatization may resolve chiral centers. Computational modeling (DFT) can corroborate experimental data .

Q. What analytical techniques are recommended for identifying impurities in synthesized this compound?

High-resolution LC-MS or GC-MS with non-polar columns (e.g., DB-5) can separate and identify byproducts like regioisomers or nitro-reduction intermediates. 1H^1\text{H}-NMR and IR spectroscopy help detect functional group anomalies (e.g., unintended oxidation of the cyclopentane ring) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N-nitro or 2H^{2}\text{H}2H-cyclopentyl) elucidate reaction pathways in this compound?

15N^{15}\text{N}-labeling the nitro group enables tracking nitro-to-amine reduction mechanisms via 15N^{15}\text{N}-NMR or mass spectrometry. 2H^{2}\text{H}-labeling at the cyclopentyl ring (via deuterated precursors) can study hydrogenolysis or metabolic stability. These methods were validated in isotopic studies of fluorinated antibiotics, where 19F^{19}\text{F}-NMR revealed C-F bond dynamics .

Q. What computational methods predict the compound’s reactivity in catalytic hydrogenation or nitro-group transformations?

Density Functional Theory (DFT) can model transition states for nitro reduction or cyclopentane ring-opening reactions. Molecular dynamics simulations assess solvent effects on stereochemical stability. Comparative studies with analogs (e.g., 2-nitrobenzyl alcohol) provide benchmarks for predicting activation energies .

Q. How does the stereochemistry of this compound influence its interactions with enzymes or receptors?

Molecular docking with enzymes (e.g., nitroreductases) can predict binding affinities based on the nitro group’s spatial orientation. Structure-activity relationship (SAR) studies using enantiomeric pairs (1S,2R vs. 1R,2S) reveal stereospecific bioactivity, as seen in fluorinated antibiotics where chirality affects target binding .

Methodological Guidance

  • Thermal Stability Analysis : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds. Compare with structurally similar nitro compounds (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) to identify stability trends .
  • Stereochemical Retention in Solvent Systems : Use chiral stationary phase GC (e.g., Cyclodex-B) to evaluate racemization risks in polar aprotic solvents like DMSO or THF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.